molecular formula C6H10N2O B1323024 N-methyl-1-(5-methylisoxazol-3-yl)methanamine CAS No. 886851-25-8

N-methyl-1-(5-methylisoxazol-3-yl)methanamine

Cat. No.: B1323024
CAS No.: 886851-25-8
M. Wt: 126.16 g/mol
InChI Key: RHCMPOAWANNSSR-UHFFFAOYSA-N
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Description

N-methyl-1-(5-methylisoxazol-3-yl)methanamine is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization in Chemistry

  • Novel oxadiazole derivatives from benzimidazole were synthesized, including N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine, utilizing condensation reactions. These compounds were characterized through various spectral data, indicating their potential in chemical research and synthesis (Vishwanathan & Gurupadayya, 2014).

Development of Novel Compounds

  • Research focused on synthesizing specific compounds like 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Such studies demonstrate the capability to create unique chemical structures, expanding the possibilities in medicinal chemistry and drug development (Shimoga, Shin, & Kim, 2018).

Ambient-Temperature Synthesis

  • The ambient-temperature synthesis of complex compounds, such as (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, was achieved with high yields. This approach is significant for industrial and laboratory chemical syntheses, offering efficient and eco-friendly methods (Becerra, Cobo, & Castillo, 2021).

Photocytotoxicity and Imaging in Biomedical Research

  • Iron(III) complexes, including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, were synthesized and explored for their unprecedented photocytotoxicity in red light and cellular imaging capabilities. Such studies are crucial in developing new therapeutic methods and diagnostic tools in cancer research (Basu et al., 2014).

Corrosion Inhibition

  • Amino acid compounds like 1-(1H-benzo[d]imidazole-2-yl)-N-((furan-2-yl)methylene)methanamine were synthesized and studied as corrosion inhibitors. This application is vital in industrial settings, where corrosion can lead to significant material degradation and safety concerns (Yadav, Sarkar, & Purkait, 2015).

Serotonin Receptor Agonists in Pharmacology

  • Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives were designed as serotonin 5-HT1A receptor-biased agonists. This research contributes significantly to the development of new drugs targeting mental health disorders such as depression (Sniecikowska et al., 2019).

Cytotoxicity Studies in Cancer Research

  • Compounds like (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives in Pt(II) complexes were studied for their cytotoxic effects on human carcinoma cell lines. This research provides valuable insights for developing new chemotherapeutic agents (Ferri et al., 2013).

Biochemical Analysis

Biochemical Properties

N-methyl-1-(5-methylisoxazol-3-yl)methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain isoenzymes of human carbonic anhydrase, such as I, II, VII, and XII . These interactions are crucial as they can influence the enzyme’s activity and, consequently, various physiological processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with carbonic anhydrase isoenzymes can alter the pH balance within cells, affecting cellular metabolism and signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor for certain enzymes, such as carbonic anhydrase isoenzymes, by binding to their active sites and preventing their normal function . This inhibition can lead to changes in gene expression and cellular processes, highlighting the compound’s potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can provide insights into its sustained effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition, without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels within cells . The compound’s metabolism can also influence its overall efficacy and safety in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can affect the compound’s accumulation and overall effectiveness.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5-3-6(4-7-2)8-9-5/h3,7H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCMPOAWANNSSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629712
Record name N-Methyl-1-(5-methyl-1,2-oxazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886851-25-8
Record name N-Methyl-1-(5-methyl-1,2-oxazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amine
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